N-(4-Fluoro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
N-(4-Fluoro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine is an organic compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a tetrahydropyran ring with an amine group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyanotetrahydropyran and sodium hydroxide (or potassium hydroxide) solution.
Formation of 4-Formamidotetrahydropyran: The 4-cyanotetrahydropyran is reacted with sodium hydroxide to form 4-formamidotetrahydropyran.
Addition of Sodium Hypochlorite: Sodium hypochlorite (or sodium bromate) solution is slowly added to the reaction mixture.
Heating and Reflux: The mixture is then heated to reflux, leading to the decarboxylation and formation of the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Fluoro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: A structurally similar compound with an amine group at the 4-position of the tetrahydropyran ring.
4-(3-Fluoro-4-methoxyphenyl)oxan-4-amine: Another derivative with similar functional groups but different structural arrangement.
Uniqueness
N-(4-Fluoro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine is unique due to the specific combination of fluoro and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H16FNO2 |
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Molecular Weight |
225.26 g/mol |
IUPAC Name |
N-(4-fluoro-3-methoxyphenyl)oxan-4-amine |
InChI |
InChI=1S/C12H16FNO2/c1-15-12-8-10(2-3-11(12)13)14-9-4-6-16-7-5-9/h2-3,8-9,14H,4-7H2,1H3 |
InChI Key |
BSBGFOSYPDZYRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CCOCC2)F |
Origin of Product |
United States |
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